molecular formula C18H15F3N2O3 B284889 Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B284889
M. Wt: 364.3 g/mol
InChI Key: APGAOBLQAYDRAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate, also known as EF5, is a hypoxia-selective nitroaromatic compound that has been extensively studied for its potential use in cancer research. EF5 is a small molecule that is able to penetrate cell membranes and selectively bind to hypoxic cells, which are cells that have reduced oxygen levels. This makes EF5 a valuable tool for studying the effects of hypoxia in cancer cells and for developing new cancer therapies.

Mechanism of Action

Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate binds to proteins in hypoxic cells, forming adducts that can be detected using immunohistochemical staining. This allows researchers to identify hypoxic regions in tumors and to study the effects of hypoxia on cancer cells. This compound has also been shown to sensitize hypoxic cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of hypoxic cells, leading to a decrease in ATP production and an increase in reactive oxygen species. This compound has also been shown to induce apoptosis in hypoxic cells, leading to cell death.

Advantages and Limitations for Lab Experiments

Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate has several advantages for use in lab experiments. It is a small molecule that can penetrate cell membranes, making it easy to use in cell culture experiments. This compound also has a selective binding affinity for hypoxic cells, making it a valuable tool for studying the effects of hypoxia on cancer cells. However, this compound has some limitations. It can be toxic to cells at high concentrations, and its binding affinity can be affected by the presence of other nitroaromatic compounds.

Future Directions

There are several future directions for research on Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate. One area of interest is the development of new hypoxia-targeted therapies for cancer. This compound could be used as a tool for identifying new targets for cancer therapy and for evaluating the effectiveness of new therapies in clinical trials. Another area of interest is the development of new imaging techniques for detecting hypoxic regions in tumors. This compound could be used as a contrast agent for imaging hypoxic regions in tumors using MRI or PET imaging. Finally, there is potential for the development of new diagnostic tools for cancer using this compound. This compound could be used to identify hypoxic regions in tumors and to predict patient response to therapy.

Synthesis Methods

Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate can be synthesized using a multistep process that involves the reaction of 3-aminoquinoline with ethyl 2-(trifluoromethyl)acrylate, followed by the addition of furfurylamine and nitration with nitric acid. The final product is obtained by esterification with ethanol.

Scientific Research Applications

Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate has been extensively studied for its use in cancer research. It has been shown to selectively bind to hypoxic cells in tumors, making it a valuable tool for studying the effects of hypoxia on cancer cells. This compound has also been used in clinical trials to evaluate the effectiveness of hypoxia-targeted therapies for cancer.

Properties

Molecular Formula

C18H15F3N2O3

Molecular Weight

364.3 g/mol

IUPAC Name

ethyl 4-(furan-2-ylmethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C18H15F3N2O3/c1-2-25-17(24)13-10-23-16-12(6-3-7-14(16)18(19,20)21)15(13)22-9-11-5-4-8-26-11/h3-8,10H,2,9H2,1H3,(H,22,23)

InChI Key

APGAOBLQAYDRAY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CO3)C=CC=C2C(F)(F)F

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CO3)C=CC=C2C(F)(F)F

Origin of Product

United States

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